2,2'-Dithiobis(N-butylbenzamide) is a chemical compound with the CAS Registry Number 2620-88-4. Its molecular formula is , and it has a molecular weight of approximately 416.60 g/mol. This compound is classified as a dithiobis compound, which typically features two thiol groups linked by a disulfide bond. It is primarily recognized for its applications in organic synthesis and analytical chemistry.
The synthesis of 2,2'-Dithiobis(N-butylbenzamide) generally involves the reaction of N-butylbenzamide with a disulfide compound. A common method for synthesizing this compound is through oxidative coupling, which can be facilitated using oxidizing agents such as iodine or hydrogen peroxide. This reaction typically occurs in organic solvents like dichloromethane or ethanol under controlled temperature conditions to promote the formation of the desired product .
In industrial settings, the production of 2,2'-Dithiobis(N-butylbenzamide) follows similar synthetic routes but on a larger scale. Key parameters such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The final product is often purified using crystallization or chromatography techniques .
The molecular structure of 2,2'-Dithiobis(N-butylbenzamide) features two N-butylbenzamide moieties connected by a disulfide bond. The compound's InChI key is GXPQTGLOKRVDNN-UHFFFAOYSA-N, which provides a unique identifier for its chemical structure.
The primary reaction involving 2,2'-Dithiobis(N-butylbenzamide) is its formation via oxidative coupling. This reaction can be influenced by various factors including solvent choice and temperature. The presence of oxidizing agents is crucial for facilitating the formation of the disulfide bond between the two N-butylbenzamide units .
In laboratory settings, reactions involving this compound can be monitored using techniques such as high-performance liquid chromatography (HPLC). For example, reverse phase HPLC methods have been developed to analyze and purify 2,2'-Dithiobis(N-butylbenzamide), utilizing acetonitrile and water as mobile phases .
The mechanism of action for 2,2'-Dithiobis(N-butylbenzamide) primarily revolves around its ability to form disulfide bonds, which are critical in various biochemical processes. Disulfide bonds play a vital role in stabilizing protein structures and influencing enzymatic activity. The specific interactions and effects depend on the biological context in which this compound is utilized.
2,2'-Dithiobis(N-butylbenzamide) has several scientific applications:
The core synthesis of 2,2'-Dithiobis(N-butylbenzamide) relies on oxidative coupling of N-butyl-2-mercaptobenzamide precursors. This reaction forms the critical disulfide bond (S–S), which dictates the compound’s stability and bioactivity. Industrial protocols typically employ halogen-based oxidants (e.g., iodine in methanol) due to their efficiency in converting thiols to disulfides under mild conditions [1]. The mechanism proceeds via nucleophilic attack of the thiolate anion on iodine, forming a sulfenyl iodide intermediate, which subsequently reacts with a second thiolate to yield the disulfide. Alternative oxidants include alkali metal disulfites (e.g., sodium disulfite) or atmospheric oxygen, though reaction kinetics and purity profiles vary significantly [1] [5].
Table 1: Oxidizing Agents for Disulfide Bond Formation
Oxidizing Agent | Reaction Conditions | Yield (%) | By-product Handling |
---|---|---|---|
Iodine (I₂) | Methanol, 25°C, 2 h | 85–92 | Requires quenching (NaHSO₃) |
Sodium Disulfite | Aqueous phase, pH 8–9, 6 h | 75–80 | High aqueous waste |
O₂ (Air Oxidation) | Toluene, catalyst, 12–24 h | 70–78 | Slow kinetics |
Solvent choice critically influences reaction efficiency. Hydrophobic solvents like toluene enhance product precipitation but necessitate phase-transfer catalysts for aqueous oxidants. Conversely, methanol or ethylene glycol improves iodine solubility but complicates downstream purification due to residual polar solvents [1].
Scaling oxidative coupling presents reaction engineering challenges, primarily heat management and mixing efficiency. The exothermic nature of iodine-mediated oxidation requires jacketed reactors with precise temperature control (-5°C to 10°C) to prevent over-oxidation to sulfonic acids [1]. Industrial processes address this through:
Phase separation issues arise in biphasic systems (e.g., toluene/water). Agitation speed (>200 rpm) and emulsifying agents (e.g., polyglycols) are essential to ensure interfacial contact between N-butyl-2-mercaptobenzamide and oxidants [1]. Additionally, pH control (7.5–8.5) via sodium hydroxide addition minimizes thiol oxidation to sulfoxides. Post-reaction, catalyst residues (e.g., from air oxidation) necessitate costly filtration steps, impacting throughput [2].
Table 2: Solvent Impact on Industrial Process Efficiency
Solvent System | Reaction Scale | Mixing Challenge | Thermal Control | Yield (%) |
---|---|---|---|---|
Toluene/Water | >100 kg | Severe (emulsion) | Moderate | 80–85 |
Methanol | 50–100 kg | Low | Difficult (exotherm) | 88–92 |
Dichloromethane | <50 kg | Moderate | Easy | 82–87 |
Crude 2,2'-Dithiobis(N-butylbenzamide) contains impurities like unreacted thiol, iodine adducts, or sulfonic acids. Industrial purification employs two primary methods:
Recrystallization leverages the compound’s low solubility in aliphatic hydrocarbons (e.g., n-hexane) or alcohol-water mixtures. Optimal conditions use 5:1 v/v ethanol-water, achieving >98% purity after two crystallizations. However, recovery losses (15–20%) occur due to co-precipitation of dimeric impurities [1] [5].
Preparative Chromatography (e.g., reverse-phase HPLC with C18 columns) resolves persistent impurities. Mobile phases of acetonitrile/water (65:35 v/v) with 0.1% phosphoric acid achieve baseline separation. For MS-compatible purification, phosphoric acid substitutes formic acid [2]. Scalability is feasible using dynamic axial compression (DAC) columns, though resin costs and throughput (≤5 kg/day) limit utility to high-value batches [2].
Table 3: Purification Method Comparison
Technique | Purity (%) | Recovery (%) | Scalability | Cost Impact |
---|---|---|---|---|
Ethanol-Water Recrystallization | 98.5 | 80–85 | High (batch >500 kg) | Low |
Prep HPLC (C18) | 99.9 | 70–75 | Moderate (<5 kg/day) | High (resin/solvent) |
Hybrid approaches are emerging: Initial recrystallization removes bulk impurities, followed by small-scale chromatography for analytical-grade material [2].
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